1,5-naphthalenediyl bis(phenylacetate)
Description
1,5-Naphthalenediyl bis(phenylacetate) is a diester compound derived from 1,5-naphthalenediol and phenylacetic acid. The molecule features a rigid 1,5-naphthalenediyl core linked to two phenylacetate moieties, which may confer unique physicochemical properties, such as enhanced thermal stability and π-π stacking interactions due to aromaticity. Potential applications could include use as a biochemical probe or pharmaceutical intermediate, leveraging phenylacetate’s documented roles in apoptosis induction () and ammonia metabolism ().
Properties
IUPAC Name |
[5-(2-phenylacetyl)oxynaphthalen-1-yl] 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c27-25(17-19-9-3-1-4-10-19)29-23-15-7-14-22-21(23)13-8-16-24(22)30-26(28)18-20-11-5-2-6-12-20/h1-16H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNMCXJZRWBVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Phenylacetate Esters
Key Findings :
- Methyl phenylacetate, a simpler ester, lacks the aromatic rigidity of the naphthalene backbone, resulting in lower molecular weight and boiling point .
- The bis-phenylacetate structure may enhance interactions with enzymes like phenylacetate decarboxylase (), whereas methyl phenylacetate is less likely to engage in such pathways.
Hydroxyphenylacetate Derivatives
Key Findings :
Urea-Based Naphthalene Compounds
Key Findings :
- Urea-based compounds exhibit stronger hydrogen bonding and greater hydrolytic stability compared to ester-linked analogs like 1,5-naphthalenediyl bis(phenylacetate) .
- The ester groups in the bis-phenylacetate derivative may confer higher reactivity in biological systems, such as interactions with esterases.
Nitro-Substituted Naphthalene Derivatives
Key Findings :
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